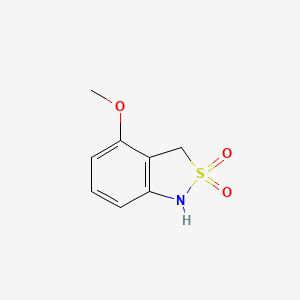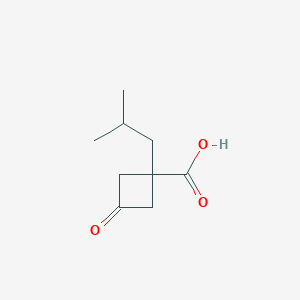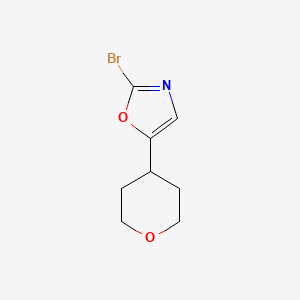![molecular formula C10H19NO2 B6599631 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol CAS No. 1602596-66-6](/img/structure/B6599631.png)
2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol, also known as 4-Morpholine-methylcyclopropane-1-ethanol (4-MMC-1-E), is an organic compound with a wide range of uses in scientific research. It is a secondary alcohol with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol. 4-MMC-1-E belongs to the class of morpholine derivatives and is an important intermediate in the synthesis of various compounds.
Applications De Recherche Scientifique
4-MMC-1-E has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds including morpholine derivatives, cyclopropanes, and other organic molecules. It is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 4-MMC-1-E has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds.
Mécanisme D'action
4-MMC-1-E acts as a proton acceptor and is capable of forming hydrogen bonds with other molecules. It is also capable of forming intramolecular hydrogen bonds, which can affect the conformation of the molecule. Additionally, 4-MMC-1-E can form intermolecular hydrogen bonds with other molecules, which can affect the physical properties of the molecule such as its solubility.
Biochemical and Physiological Effects
4-MMC-1-E has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the activity of the enzyme acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory and anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-MMC-1-E is its versatility in the synthesis of various compounds. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be readily obtained from commercial suppliers. One limitation of 4-MMC-1-E is its poor solubility in water, which can limit its use in certain reactions.
Orientations Futures
There are a number of potential future directions for research involving 4-MMC-1-E. These include further investigation into its biochemical and physiological effects, as well as potential applications in drug development and the synthesis of peptides and peptidomimetics. Additionally, further research could be done to explore the potential of 4-MMC-1-E as a catalyst for organic reactions and to investigate its ability to form intermolecular hydrogen bonds. Finally, further research could be done to explore the potential of 4-MMC-1-E as a building block for the synthesis of other organic molecules.
Méthodes De Synthèse
The synthesis of 4-MMC-1-E can be achieved through an S N 2 reaction of 1-cyclopropyl-4-morpholine-methyl-ethanol with sodium bromide in aqueous solution. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature for 24 hours. The product is then isolated and purified by column chromatography to obtain pure 4-MMC-1-E.
Propriétés
IUPAC Name |
2-[1-(morpholin-4-ylmethyl)cyclopropyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-6-3-10(1-2-10)9-11-4-7-13-8-5-11/h12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZGDXOLMPGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

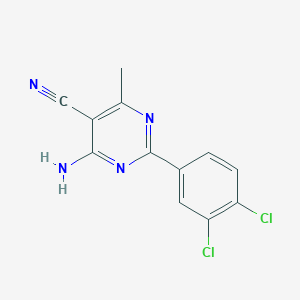

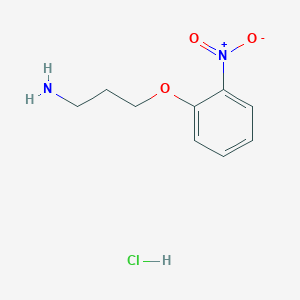
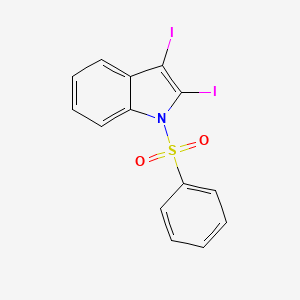
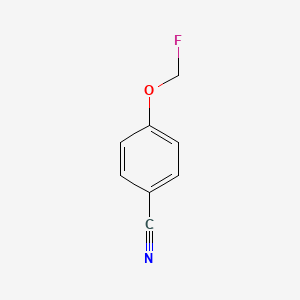
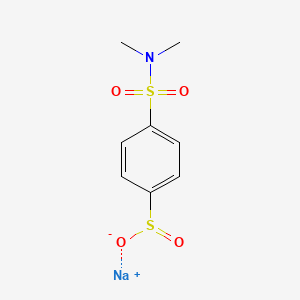
![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)
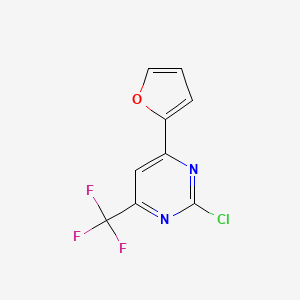
![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)
